molecular formula C5H8ClN3 B8805062 1-(3-chloropropyl)-1H-1,2,4-triazole

1-(3-chloropropyl)-1H-1,2,4-triazole

Cat. No. B8805062
M. Wt: 145.59 g/mol
InChI Key: BRPMWJHBNGWLHY-UHFFFAOYSA-N
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Patent
US07037925B2

Procedure details

3-(1H-1,2,4-triazol-1-yl)-1-propanol (0.160 g, 1.3 mmol) was refluxed in thionylchloride (3 ml) for 2 h. The recation mixture was evaporated yielding the title product.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8]O)[CH:5]=[N:4][CH:3]=[N:2]1.S(Cl)([Cl:12])=O>>[Cl:12][CH2:8][CH2:7][CH2:6][N:1]1[CH:5]=[N:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
N1(N=CN=C1)CCCO
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The recation mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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